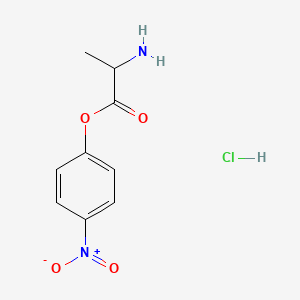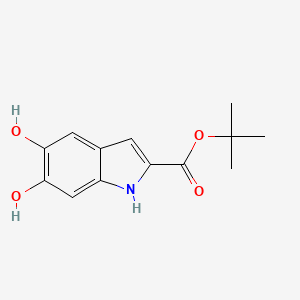
2-(5,6-Dichloropyridin-3-yl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,6-Dichloropyridin-3-yl)oxazole is a heterocyclic compound with the molecular formula C8H4Cl2N2O and a molecular weight of 215.04 g/mol . This compound is characterized by the presence of both pyridine and oxazole rings, which are fused together. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Dichloropyridin-3-yl)oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method includes the use of Deoxo-Fluor® as a fluorinating agent, which facilitates the cyclization of β-hydroxy amides to oxazolines at room temperature. The oxazolines are then oxidized to oxazoles using commercial manganese dioxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the flow synthesis approach mentioned above can be scaled up for industrial applications, providing a rapid and efficient method for producing this compound.
Chemical Reactions Analysis
Types of Reactions
2-(5,6-Dichloropyridin-3-yl)oxazole undergoes various types of chemical reactions, including:
Oxidation: The conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Substitution: Halogen substitution reactions can occur on the pyridine ring, where chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Substitution: Halogenation reagents such as N-bromosuccinimide (NBS) can be used for substitution reactions on the pyridine ring.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles and pyridines, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(5,6-Dichloropyridin-3-yl)oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a scaffold for the development of biologically active molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5,6-Dichloropyridin-3-yl)oxazole is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5,6-Dichloropyridin-2-yl)oxazole
- 2-(5,6-Dichloropyridin-4-yl)oxazole
- 2-(5,6-Dichloropyridin-5-yl)oxazole
Uniqueness
2-(5,6-Dichloropyridin-3-yl)oxazole is unique due to the specific positioning of the dichloro substituents on the pyridine ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H4Cl2N2O |
|---|---|
Molecular Weight |
215.03 g/mol |
IUPAC Name |
2-(5,6-dichloropyridin-3-yl)-1,3-oxazole |
InChI |
InChI=1S/C8H4Cl2N2O/c9-6-3-5(4-12-7(6)10)8-11-1-2-13-8/h1-4H |
InChI Key |
OCELCMGMYYWAEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=N1)C2=CC(=C(N=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


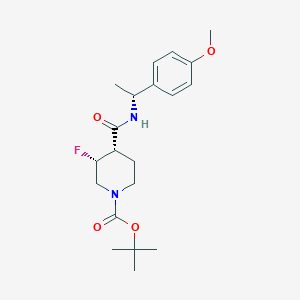
![2-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13660854.png)
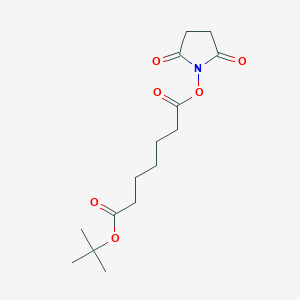
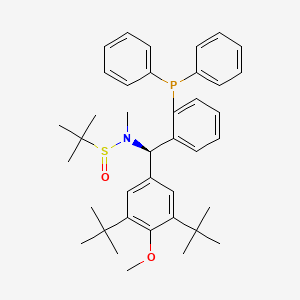
![5,6-Dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid](/img/structure/B13660878.png)

![2-(2-([1,1'-Biphenyl]-4-yl)acetamido)thiophene-3-carboxamide](/img/structure/B13660881.png)
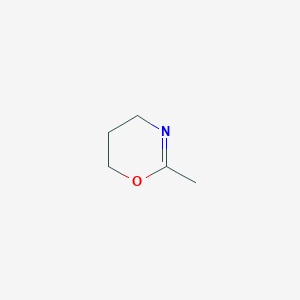

![5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13660890.png)

